- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

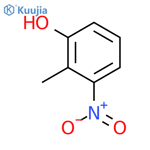

Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Propiedades químicas y físicas

Nombre e identificación

-

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- 2'-Amino-3'-methyl-4'-methoxyacetophenone

- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-

- 2-METHYL-3-AMINO-4-ACETYLANISOLE

- 2-methyl-3-methoxy-6-acetyl-aniline

- 6-acetyl-3-methoxy-2-methylaniline

- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one

- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone

- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone

- (2-Amino-3-methyl-4-methoxyphenyl)acetone

- 2'-Amino-4'-methoxy-3'-methylacetophenone

- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone

- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-

- 2-Amino-4-methoxy-3-methyla

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)

- VXBGCEDOGYNWHE-UHFFFAOYSA-N

- A3027

- AC-22904

- 6-acetyl-3-metoxy-2-methylaniline

- DS-10893

- 912347-94-5

- SY020361

- DTXSID40648622

- DB-023146

- MFCD11042290

- 4-Acetyl-3-Amino-2-Methylanisole

- CS-B0016

- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone

- BCP21928

- SCHEMBL312873

- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone

- Q-101063

- 2-Amino-4-methoxy-3-methylacetophenone

- AKOS006306549

- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone

- 2-acetyl-5-methoxy-6-methylaniline

-

- MDL: MFCD11042290

- Renchi: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3

- Clave inchi: VXBGCEDOGYNWHE-UHFFFAOYSA-N

- Sonrisas: O=C(C)C1C(N)=C(C)C(OC)=CC=1

Atributos calculados

- Calidad precisa: 179.09500

- Masa isotópica única: 179.095

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 193

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 52.3

- Xlogp3: 1.8

Propiedades experimentales

- Denso: 1.096

- Punto de fusión: 105.0 to 109.0 deg-C

- Punto de ebullición: 336℃ at 760 mmHg

- Punto de inflamación: 171.127°C

- índice de refracción: 1.549

- PSA: 52.32000

- Logp: 2.36960

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Datos Aduaneros

- Código HS:2922509090

- Datos Aduaneros:

China Customs Code:

2922509090Overview:

2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1049649-25g |

2-Methyl-3-amino-4-acetylanisole |

912347-94-5 | 97% | 25g |

$445 | 2023-09-04 | |

| Chemenu | CM118408-10g |

2'-Amino-4'-methoxy-3'-methylacetophenone |

912347-94-5 | 95%+ | 10g |

$230 | 2024-07-20 | |

| Apollo Scientific | OR301383-10g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 97% | 10g |

£230.00 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |

2'-Amino-3'-methyl-4'-methoxyacetophenone |

912347-94-5 | 97.0%(GC&T) | 5g |

¥1990.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |

2'-Amino-3'-methyl-4'-methoxyacetophenone |

912347-94-5 | 97% | 250mg |

187CNY | 2021-05-08 | |

| Apollo Scientific | OR301383-1g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 98+% | 1g |

£19.00 | 2025-03-21 | |

| eNovation Chemicals LLC | D488337-100g |

2-Methyl-3-amino-4-acetylanisole |

912347-94-5 | 97% | 100g |

$1500 | 2024-06-05 | |

| Alichem | A019114929-25g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 97% | 25g |

$615.30 | 2023-08-31 | |

| TRC | A613115-100mg |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 100mg |

$ 64.00 | 2023-04-19 | ||

| TRC | A613115-1g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 1g |

$ 201.00 | 2023-04-19 |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Métodos de producción

Métodos de producción 1

1.2 30 min, 0 °C

1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt

1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C

Métodos de producción 2

1.2 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt

2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled

2.2 8 h, cooled

3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Métodos de producción 3

1.2 Solvents: Toluene ; 100 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C

3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C

3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Métodos de producción 4

2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Métodos de producción 5

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Métodos de producción 6

2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C

2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Métodos de producción 7

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Métodos de producción 8

1.2 Solvents: Toluene ; 100 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C

3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Métodos de producción 9

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Métodos de producción 10

1.2 8 h, cooled

2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials

- 2-Methyl-3-nitrophenol

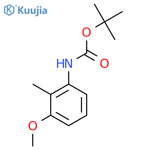

- tert-Butyl (3-methoxy-2-methylphenyl)carbamate

- 3-Methoxy-2-methylbenzoic acid

- 1-methoxy-2-methyl-3-nitro-benzene

- 3-Methoxy-2-methylaniline

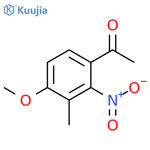

- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Literatura relevante

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone) Productos relacionados

- 42465-53-2(1-(2-amino-4-methoxyphenyl)ethan-1-one)

- 2173637-61-9(methyl (3R)-3-amino-4-cyclohexylbutanoate)

- 2007921-08-4(3-(4-chloro-2-fluoro-phenyl)imidazole-4-carboxylic acid)

- 2155852-92-7(N-(cyclopropylmethyl)cyclopropanamine hydrochloride)

- 805303-36-0(2-[(3-Cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)amino]-2-oxoethyl 4-formylbenzoate)

- 1956426-67-7(N-hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride)

- 2144644-97-1(3-(4,4-difluorocyclohexyl)oxypyrrolidine)

- 705940-15-4(4-hydrazinophenol;hydrochloride)

- 1805330-43-1(3-Amino-6-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)

- 2138266-94-9([1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)-)